Product packaging for 4-[(Pyrimidin-2-yl)amino]benzamide(Cat. No.:CAS No. 183723-45-7)

4-[(Pyrimidin-2-yl)amino]benzamide

Cat. No.: B12927495
CAS No.: 183723-45-7
M. Wt: 214.22 g/mol
InChI Key: WCFTUQKWFQGICK-UHFFFAOYSA-N
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Description

Contextualization within N-Substituted Benzamide (B126) and Aminopyrimidine Chemical Space

The chemical space occupied by N-substituted benzamides is vast and pharmacologically significant. Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. ontosight.ai This core structure is found in over 30 clinically used drugs, highlighting its versatility as a pharmacophore. scispace.com The nitrogen atom of the amide group allows for various substitutions, leading to a wide array of derivatives with diverse biological activities, including antihypertensive, antibacterial, and antiprotozoal properties. scispace.com The development of N-substituted benzamide derivatives is an active area of research, with studies focusing on creating new compounds with enhanced anti-proliferative activities. nih.gov

Similarly, the aminopyrimidine chemical space is rich with biologically active molecules. Pyrimidin-2-amine, an aminopyrimidine with an amino group at the 2-position, and its isomer, pyrimidin-4-amine, are fundamental building blocks in the synthesis of a multitude of heterocyclic compounds. nih.govnih.gov Aminopyrimidine derivatives are key intermediates in the synthesis of biomolecules and have been extensively studied for their potential as targeted antitumor pharmaceuticals. researchgate.net The 2-anilinopyrimidine scaffold, in particular, is a common feature in many protein kinase inhibitors. nih.gov

The compound 4-[(Pyrimidin-2-yl)amino]benzamide uniquely bridges these two important chemical spaces. It incorporates the N-substituted benzamide motif, where the substituent is the biologically relevant aminopyrimidine ring. This fusion creates a distinct chemical entity with the potential for novel biological activities, setting it apart from simpler derivatives of either class.

Overview of the this compound Scaffold in Chemical Research

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the quest for protein kinase inhibitors. google.com Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. google.com Consequently, compounds that can modulate the activity of these enzymes are of high therapeutic value.

Research has demonstrated that compounds based on the pyrimidinylaminobenzamide class exhibit inhibitory activity against a range of protein kinases. google.com This has led to the design and synthesis of numerous derivatives with the aim of developing targeted anticancer agents. For instance, a series of 2,4-diarylaminopyrimidine derivatives have been synthesized and shown to possess potent inhibitory activity against focal adhesion kinase (FAK), a key player in cancer cell proliferation and survival. nih.gov

The versatility of the this compound scaffold allows for extensive structural modifications. Researchers have explored substitutions on both the benzamide and pyrimidine (B1678525) rings to optimize potency, selectivity, and pharmacokinetic properties. These modifications often involve the introduction of various functional groups to enhance interactions with the target protein.

Research Significance of the Core Structural Motifs

The significance of the this compound scaffold lies in the synergistic contribution of its two core structural motifs: the benzamide and the 2-aminopyrimidine (B69317).

The benzamide moiety serves as a versatile linker and can participate in crucial hydrogen bonding interactions with biological targets. nih.gov Its aromatic ring can also engage in π-π stacking interactions, further contributing to binding affinity. cymitquimica.com The substitution pattern on the benzamide ring is a critical determinant of biological activity, and modifications at this position have been shown to modulate the potency and selectivity of the resulting compounds.

The 2-aminopyrimidine motif is a well-established pharmacophore in kinase inhibition. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor, enabling strong and specific interactions with the ATP-binding site of kinases. nih.gov The 2-anilinopyrimidine structure, where an aniline (B41778) is attached to the 2-position of the pyrimidine ring, is a common feature of many successful kinase inhibitors. nih.gov

The combination of these two motifs in the this compound scaffold creates a molecule with a high potential for biological activity. The benzamide portion can be tailored to interact with specific sub-pockets of a target protein, while the aminopyrimidine core provides the essential interactions for potent inhibition. This modular nature has made the this compound scaffold a valuable template for the design of novel and effective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N4O B12927495 4-[(Pyrimidin-2-yl)amino]benzamide CAS No. 183723-45-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183723-45-7

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C11H10N4O/c12-10(16)8-2-4-9(5-3-8)15-11-13-6-1-7-14-11/h1-7H,(H2,12,16)(H,13,14,15)

InChI Key

WCFTUQKWFQGICK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Pyrimidin 2 Yl Amino Benzamide and Analogues

General Synthetic Approaches to Benzamide (B126) Derivatives

The formation of the benzamide group is a cornerstone of organic synthesis, with a variety of methods developed to achieve this transformation efficiently. These can be broadly categorized into classical acylation reactions and modern direct amidation procedures.

Acylation Reactions of Amines with Benzoic Acid Derivatives

One of the most fundamental and widely used methods for synthesizing benzamides is the acylation of an amine with an activated benzoic acid derivative. google.comcbijournal.com This approach typically involves a two-step process where the carboxylic acid is first converted into a more reactive species, such as an acyl chloride or anhydride (B1165640), which then readily reacts with an amine to form the amide bond.

The conversion of benzoic acid to benzoyl chloride is commonly achieved using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. vedantu.com The resulting benzoyl chloride is highly reactive and readily undergoes nucleophilic attack by an amine to yield the corresponding benzamide. vedantu.com This is known as the Schotten-Baumann reaction, often performed in a two-phase system. diva-portal.org While effective, this method generates stoichiometric amounts of waste and may require protection of sensitive functional groups in the amine starting material. researchgate.net The reaction temperature for such acylations can range from -20°C to 120°C. google.com

Table 1: Common Reagents for Activating Benzoic Acid

Activating AgentResulting DerivativeTypical Reaction Conditions
Thionyl chloride (SOCl₂)Benzoyl chlorideReaction with benzoic acid, often with a catalytic amount of DMF
Oxalyl chloride ((COCl)₂)Benzoyl chlorideReaction with benzoic acid, often in an inert solvent like DCM
Phosphorus trichloride (B1173362) (PCl₃)Benzoyl chlorideReaction with benzoic acid
Acetic anhydride ((CH₃CO)₂O)Mixed anhydrideReaction with benzoic acid, often with a base catalyst

Direct Amidation Procedures

In an effort to develop more atom-economical and environmentally benign processes, significant research has focused on direct amidation methods. acs.org These procedures facilitate the formation of an amide bond directly from a carboxylic acid and an amine without the need for pre-activation of the carboxylic acid. diva-portal.orgresearchgate.net This is typically achieved through the use of coupling reagents or catalysts that activate the carboxylic acid in situ.

A plethora of coupling reagents have been developed for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). cbijournal.comresearchgate.net Boron-based reagents, such as boric acid and borate (B1201080) esters like B(OCH₂CF₃)₃, have also emerged as effective mediators for direct amidation. acs.org Furthermore, catalytic methods utilizing transition metals like titanium, zirconium, and hafnium complexes have been developed, offering good to excellent yields under mild conditions. diva-portal.orgresearchgate.net Some modern approaches also employ microwave irradiation, sometimes with solid supports like silica (B1680970) gel, to accelerate the reaction and improve yields. diva-portal.orgrsc.org

Table 2: Selected Direct Amidation Methods and Reagents

Method/ReagentDescriptionKey Features
Carbodiimides (e.g., EDC, DCC) with additives (e.g., HOBt)Activates the carboxylic acid to form a reactive O-acylisourea intermediate. researchgate.netWidely used, mild conditions, but can lead to side products.
Boron-based reagents (e.g., B(OCH₂CF₃)₃)Mediates the direct coupling of carboxylic acids and amines. acs.orgEffective for a broad range of substrates, often with simple workup.
Group (IV) Metal Catalysts (e.g., Ti, Zr, Hf complexes)Catalyzes the direct formation of amides with water as the only byproduct. diva-portal.orgEnvironmentally benign, good to excellent yields.
Microwave-assisted synthesisUses microwave irradiation to accelerate the reaction, often solvent-free or with a solid support. diva-portal.orgrsc.orgRapid, efficient, and often leads to higher yields.

Strategies for Constructing the Pyrimidine-2-amine Moiety

The 2-aminopyrimidine (B69317) scaffold is a key pharmacophore present in many biologically active molecules. researchgate.net Its synthesis can be achieved through several routes, primarily involving ring-forming condensation reactions or by modifying a pre-existing pyrimidine (B1678525) ring.

Condensation Reactions with Pyrimidine Precursors

The most common and versatile method for constructing the 2-aminopyrimidine ring is the Principal Synthesis, which involves the cyclocondensation of a compound containing an N-C-N unit with a β-dicarbonyl compound or a synthetic equivalent. wikipedia.org When guanidine (B92328) is used as the N-C-N component, a 2-aminopyrimidine is directly formed. researchgate.netwikipedia.org

This reaction is typically carried out by heating the reactants in a polar solvent, sometimes in the presence of a base or acid catalyst. researchgate.netajol.info A variety of substrates can act as the three-carbon component, including 1,3-diketones, β-ketoesters, and α,β-unsaturated ketones (chalcones). ajol.info Multicomponent reactions, where three or more starting materials react in a one-pot synthesis, have also been developed as an efficient way to produce highly substituted pyrimidines. researchgate.nettandfonline.comscholarsresearchlibrary.com For instance, the reaction of an aldehyde, an active methylene (B1212753) compound like malononitrile (B47326), and guanidine can yield functionalized 2-aminopyrimidines. tandfonline.comscholarsresearchlibrary.com

Table 3: Examples of Condensation Reactions for 2-Aminopyrimidine Synthesis

N-C-N ComponentThree-Carbon ComponentTypical ConditionsProduct Type
Guanidine1,3-Diketone (e.g., Acetylacetone)Base-catalyzed (e.g., NaOH, NaOEt) in alcohol, reflux. wikipedia.org4,6-Dimethyl-2-aminopyrimidine
GuanidineChalcone (B49325) (α,β-Unsaturated Ketone)Base-catalyzed (e.g., NaOH) in a solvent like DMF, heating. ajol.info4,6-Diaryl-2-aminopyrimidine
Guanidine hydrochlorideAldehyde + Malononitrile (Three-component)Base-catalyzed (e.g., MgO, piperidine) in a solvent like acetonitrile (B52724) or water, reflux. tandfonline.comscholarsresearchlibrary.com4-Aryl-6-amino-5-cyanopyrimidine

Nucleophilic Substitution Reactions in Pyrimidine Synthesis

An alternative strategy for preparing 2-aminopyrimidines involves the nucleophilic aromatic substitution (SNAr) on a pyrimidine ring that is pre-functionalized with a suitable leaving group at the C2-position. The pyrimidine ring is inherently electron-deficient (π-deficient), which facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.org

Common leaving groups include halogens (e.g., -Cl) or sulfonyl groups. The reaction involves treating the 2-substituted pyrimidine with an amine, which acts as the nucleophile. For example, 2-chloropyrimidine (B141910) can react with an amine to displace the chloride and form a 2-aminopyrimidine derivative. wikipedia.org However, these reactions, especially with less reactive arylamines, can be challenging and may require harsh conditions or a large excess of the nucleophile. researchgate.net To overcome these limitations, palladium-catalyzed methods have been developed to facilitate this transformation under milder conditions. internationaljournalcorner.com

Table 4: Nucleophilic Substitution for 2-Aminopyrimidine Synthesis

Pyrimidine SubstrateNucleophileConditionsKey Considerations
2-ChloropyrimidineAmmonia/AmineHeating, sometimes in a sealed tube or with a base. wikipedia.orgCan require harsh conditions; reactivity depends on the amine.
2,4-DichloropyrimidineAmineStepwise substitution is possible, often with triethylamine (B128534) as a base. nih.govAllows for regioselective introduction of different amino groups.
2-ChloropyrimidineAmine with Pd-catalystPalladium source (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base (e.g., Cs₂CO₃), microwave heating. internationaljournalcorner.comImproves yields and reaction rates for challenging substitutions.

Coupling Techniques for Assembling the 4-[(Pyrimidin-2-yl)amino]benzamide Core

The final and crucial step in the synthesis of this compound is the formation of the C-N bond between the nitrogen atom of the 4-aminobenzamide (B1265587) moiety and the C2-position of the pyrimidine ring. This transformation is typically accomplished using transition metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govnih.gov In the context of synthesizing the target molecule, this would involve reacting a 2-halopyrimidine (e.g., 2-chloropyrimidine) with 4-aminobenzamide. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., Xantphos, BINAP) is critical for achieving high yields. nih.govmdpi.com

Another established method is the Ullmann condensation, which is a copper-catalyzed C-N bond-forming reaction. wikipedia.org Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern variations utilize catalytic amounts of a copper salt (e.g., CuI) with a ligand, such as L-proline or N-methylglycine, allowing the reaction to proceed under much milder conditions. researchgate.netnih.gov This method provides an alternative to palladium-catalyzed routes for coupling aryl halides with amines. wikipedia.org

Table 5: Major Coupling Reactions for C-N Bond Formation

ReactionMetal CatalystTypical SubstratesGeneral Conditions
Buchwald-Hartwig AminationPalladiumAryl Halide/Triflate + AminePd source (e.g., Pd(OAc)₂), phosphine ligand (e.g., Xantphos), base (e.g., NaOtBu, Cs₂CO₃), inert solvent (e.g., toluene, dioxane). wikipedia.orgnih.govnih.gov
Ullmann CondensationCopperAryl Halide + AmineCu source (e.g., CuI), ligand (e.g., L-proline, phenanthroline), base (e.g., K₂CO₃, K₃PO₄), polar solvent (e.g., DMF, DMSO). wikipedia.orgresearchgate.net

Formation of the Central Amide Linkage

The creation of the amide bond is a critical step in the synthesis of these compounds, connecting the substituted benzoyl moiety with an appropriate amine. A common and effective method involves the use of coupling agents to activate the carboxylic acid. For instance, the reaction of a carboxylic acid with an amine can be mediated by carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive such as N-hydroxybenzotriazole (HOBt). researchgate.netacs.org The rate-determining step in this process is the reaction between the carboxylic acid and EDCI to form an O-acylisourea intermediate. acs.org This intermediate then reacts with the amine to yield the desired amide. researchgate.netacs.org

Another approach is the conversion of the carboxylic acid to a more reactive acyl chloride. This can be achieved using reagents like thionyl chloride. The resulting acyl chloride can then be reacted with an amine to form the amide bond. This method is often employed for its efficiency and the ability to minimize side reactions. researchgate.net Biocatalytic methods using enzymes are also emerging as a more sustainable approach to amide bond formation. rsc.org

The choice of solvent and reaction conditions can significantly influence the yield and purity of the product. Solvents like N-methyl-2-pyrrolidinone (NMP) are often used in these coupling reactions. acs.org

Introduction of the Amino-Pyrimidine Fragment

The incorporation of the amino-pyrimidine moiety is another cornerstone of the synthetic strategy. A prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between a substituted aminobenzene and a pyrimidine bearing a suitable leaving group, such as a halogen (e.g., chlorine). This reaction is often catalyzed by a palladium catalyst.

Alternatively, the pyrimidine ring can be constructed from acyclic precursors. A common method involves the condensation of a guanidine derivative with a β-ketoester or a related 1,3-dicarbonyl compound. semanticscholar.org For example, the reaction of enaminone with guanidine nitrate (B79036) can be used to prepare the pyrimidinyl amine. researchgate.net Another strategy involves the condensation of malononitrile with an amide-bearing group like formamide (B127407) or benzamidine (B55565) to form a 4-amino-5-cyanopyrimidine. semanticscholar.org

The specific synthetic route chosen often depends on the desired substitution pattern on the pyrimidine ring and the availability of starting materials.

Derivatization and Functionalization Approaches for Scaffold Modification

To explore the structure-activity relationship and optimize the pharmacological properties of this compound analogues, extensive derivatization and functionalization are employed. These modifications target the benzene (B151609) ring, the pyrimidine ring, and the linker region connecting them.

Substitutions on the Benzene Ring

The benzene ring of the benzamide moiety is a frequent site for modification to enhance binding affinity and selectivity. A variety of substituents can be introduced, often starting from a commercially available substituted benzoic acid or by performing reactions on the aromatic ring at an appropriate stage of the synthesis. researchgate.net For instance, the introduction of groups like trifluoromethyl has been explored. researchgate.net The synthesis of N-[2(3,4)-aminophenyl]benzamides containing a pharmacophoric 2-(arylamino)pyrimidine fragment has been achieved from the corresponding substituted benzoic acids. researchgate.net

Starting MaterialReagent/ConditionProductReference
Substituted benzoic acidAmine, coupling agentN-substituted benzamide researchgate.net
4-TrifluoromethylbenzamideN-(4-aminophenyl)N-(4-aminophenyl)-4-trifluoromethylbenzamide researchgate.net

Chemical Modifications of the Pyrimidine Ring

The pyrimidine ring is another key area for structural modification. Substitutions at various positions of the pyrimidine ring can significantly impact the biological activity of the resulting compounds. For example, the introduction of a pyridin-3-yl group at the 4-position of the pyrimidine ring is a common modification. researchgate.net The synthesis of N-(4,6-dichloropyrimidin-2-yl)benzamide highlights the use of a di-substituted pyrimidine ring. mdpi.com

Starting PyrimidineReagent/ConditionModified Pyrimidine MoietyReference
2-Amino-4-chloropyrimidineAryl boronic acid, Pd catalyst2-Amino-4-arylpyrimidine researchgate.net
2,4,6-trichloropyrimidineBenzamideN-(4,6-dichloropyrimidin-2-yl)benzamide mdpi.com
Linker Design StrategyRationaleExample CompoundReference
Flexible LinkerAvoid steric hindrance4-(aminomethyl)benzamide (B1271630) derivatives nih.gov, mdpi.com
Amide Bond BioisosteresModulate propertiesSulfonamide derivatives jst.go.jp

Structural Characterization and Advanced Spectroscopic Analysis

Vibrational Spectroscopy Applications (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of N-(4,6-dichloropyrimidine-2-yl)benzamide, a related compound, the IR spectra show strong absorption bands at 1693 cm⁻¹ and 3228 cm⁻¹, which are attributed to the C=O and N–H stretching vibrations of the amide group, respectively. mdpi.com The presence of these characteristic peaks provides clear evidence for the amide linkage in the molecule. Theoretical studies on related benzamide (B126) derivatives using density functional theory (DFT) have also been employed to analyze vibrational spectra and understand the electronic properties of these compounds. researchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR: For a similar compound, 4-aminobenzamide (B1265587), the ¹H NMR spectrum (in DMSO-d6) shows distinct signals. rsc.org Protons on the benzene (B151609) ring appear as a multiplet at δ 7.49 ppm and δ 6.54 ppm. rsc.org The amide protons (NH₂) are observed at δ 7.00 ppm, and the amino protons (NH₂) at δ 5.35 ppm. rsc.org In another related structure, N-(4,6-dichloropyrimidine-2-yl)benzamide, the proton on the pyrimidine (B1678525) ring is observed at δ 7.15, the amide proton at δ 8.72, and the benzene ring protons between δ 7.50–7.94. mdpi.com

¹³C NMR: The ¹³C NMR spectrum of 4-aminobenzamide (in DMSO-d6) reveals characteristic chemical shifts for the carbon atoms. rsc.org The carbonyl carbon of the amide group appears at δ 168.8 ppm. rsc.org The aromatic carbons are found at δ 151.4, 129.4, 120.8, and 110.8 ppm. rsc.orgchemicalbook.com For N-(4,6-dichloropyrimidine-2-yl)benzamide, the carbon signals appear at δ 116.33, 127.55, 128.98, 133.00, 133.28, 157.08, 162.57, and 164.07 ppm. mdpi.com

High-Resolution Mass Spectrometry (MS, HRMS, LCMS) for Structural Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition and molecular weight of a compound with high accuracy. For N-(4,6-dichloropyrimidine-2-yl)benzamide, the HRMS data was found to be in good agreement with the theoretical data calculated from its molecular formula, confirming its structure. mdpi.com The observed mass-to-charge ratio ([M+H]⁺) was 268.0039, which is very close to the calculated value of 268.0035. mdpi.com The structure of various related benzimidazole (B57391) and benzamide derivatives has also been identified and confirmed using FTIR, NMR, and HRMS techniques. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The electronic absorption and emission properties of related pyrimidine derivatives have been investigated using UV-Vis and fluorescence spectra to understand their electronic behavior. researchgate.net Theoretical calculations are often used in conjunction with experimental UV-Vis data to better understand the electronic transitions observed. nih.gov

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Molecular Geometry and Conformation

For the related compound N-(4,6-dichloropyrimidine-2-yl)benzamide, single-crystal X-ray diffraction revealed that it crystallizes in a monoclinic system with the space group P 21/c. mdpi.com The analysis showed that the pyrimidine and phenyl rings are not coplanar, with a dihedral angle of 32.0° between their mean planes. mdpi.com The secondary amide group adopts a trans-conformation. mdpi.com In another study on a different pyrimidine derivative, the molecule was found to have an extended conformation. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the properties of 4-[(Pyrimidin-2-yl)amino]benzamide and its derivatives. researchgate.netresearchgate.net DFT calculations offer a balance between accuracy and computational cost, making them suitable for a detailed analysis of molecular systems.

Quantum Chemical Optimization of Molecular Geometries

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable arrangement of atoms. pennylane.ai For this compound and related compounds, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to determine the equilibrium geometry. acs.orgnih.gov This process involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized. pennylane.ai The resulting optimized bond lengths and angles are crucial for understanding the molecule's three-dimensional structure and can be compared with experimental data from techniques like X-ray diffraction to validate the computational model. nih.gov For instance, studies on similar benzamide (B126) derivatives have reported optimized bond lengths for C=O, N-C, N-H, O-H, C-C, and C-H bonds that are in close agreement with experimental values. mdpi.com

Analysis of Electronic Structure (HOMO-LUMO Energies, Energy Gap, Electrophilicity)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. dergipark.org.tr DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that provides insights into the molecule's chemical reactivity and stability. dergipark.org.trnih.gov A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov

From these HOMO and LUMO energies, several key quantum chemical descriptors can be calculated, including electronegativity, chemical potential, global hardness, softness, and the electrophilicity index. dergipark.org.tr These parameters help in quantifying the molecule's reactivity. For example, the electrophilicity index provides a measure of the molecule's ability to act as an electrophile. dergipark.org.tr Studies on related benzamide derivatives have demonstrated the utility of these calculations in understanding their electronic behavior. dergipark.org.tr

Below is a table showcasing typical quantum chemical parameters calculated for benzamide derivatives using DFT.

ParameterDescription
HOMO Energy (eV)Energy of the Highest Occupied Molecular Orbital
LUMO Energy (eV)Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (eV)Difference between LUMO and HOMO energies
Ionization Potential (eV)Energy required to remove an electron
Electron Affinity (eV)Energy released when an electron is added
Electronegativity (χ)Tendency to attract electrons
Chemical Potential (µ)Negative of electronegativity
Chemical Hardness (η)Resistance to change in electron distribution
Chemical Softness (S)Reciprocal of chemical hardness
Electrophilicity Index (ω)Measure of electrophilic character

Prediction of Vibrational Frequencies and Spectroscopic Parameters (NMR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation. Theoretical vibrational frequencies are calculated and often scaled to improve agreement with experimental Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.net This analysis helps in assigning specific vibrational modes to the observed spectral bands. For instance, characteristic stretching vibrations for C=O, C-N, and N-H bonds can be identified. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.orgmdpi.com These theoretical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure. acs.org

The electronic transitions responsible for UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT) calculations. dergipark.org.trresearchgate.net These calculations provide information about the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in the experimental UV-Vis spectrum. dergipark.org.tr The analysis of the molecular orbitals involved in these transitions helps to understand the nature of the electronic excitations. dergipark.org.tr

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations provide information about a static, optimized geometry, molecules are dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations are employed to study the conformational flexibility of this compound and its analogues. tandfonline.comjst.go.jp MD simulations track the movements of atoms over time, providing a detailed picture of the molecule's dynamic behavior in different environments, such as in solution. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. researchgate.netnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Prediction of Binding Affinities and Modes

Molecular docking simulations predict the preferred binding orientation (pose) of the ligand within the active site of the target protein. mdpi.com These simulations also provide a score that estimates the binding affinity, which is a measure of the strength of the interaction between the ligand and the target. mdpi.combiorxiv.org Lower binding energy scores generally indicate a more favorable interaction. nih.gov

For derivatives of this compound, docking studies have been used to investigate their interactions with various protein kinases, which are important targets in cancer therapy. nih.govmdpi.com These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. nih.gov This information is critical for understanding the structure-activity relationship and for designing more potent and selective inhibitors. nih.gov For example, docking studies might reveal that the benzamide moiety packs against a specific residue, while the pyrimidine (B1678525) ring forms hydrogen bonds with another part of the active site. nih.gov

Below is an example of a data table that could be generated from molecular docking studies.

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting Residues
Protein Kinase XThis compound-8.5Thr123, Leu45, Asp98
Protein Kinase YDerivative A-9.2Val67, Phe89, Glu110
Protein Kinase ZDerivative B-7.9Ile34, Ser56, Arg78

Elucidation of Specific Non-Covalent Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)

Non-covalent interactions play a pivotal role in the supramolecular chemistry and biological activity of this compound. These interactions, including hydrogen bonds and hydrophobic interactions, dictate the molecule's conformation and its binding to biological targets.

Detailed computational studies on structurally similar molecules, such as Imatinib, reveal the presence of specific and crucial non-covalent interactions. The molecular structure of these compounds facilitates the formation of both intramolecular and intermolecular hydrogen bonds. For instance, the amide and amine groups, along with the pyrimidine ring, can act as hydrogen bond donors and acceptors, leading to the formation of infinite H-bonded chains in the solid state. researchgate.net Specifically, N–H···O and N–H···N hydrogen bonds are commonly observed. researchgate.net

A study on a related pyrimidinone series highlighted the persistence of N–H···O hydrogen bonds from solution to the crystalline state, indicating their strength and importance in directing the supramolecular assembly. nih.gov The molecular electrostatic potential (MEP) map of a similar compound, Imatinib, shows the most electropositive regions are located around the amide and amine groups, which are prime sites for hydrogen bonding. mdpi.com Conversely, electronegative potentials are found near the oxygen atom and the nitrogen atom of the pyrimidine ring, which can act as hydrogen bond acceptors. mdpi.com

Interaction TypeParticipating GroupsSignificance
Hydrogen Bond Amide N-H, Pyrimidine N, Benzamide C=ODirects molecular conformation and crystal packing. researchgate.net
π–π Stacking Benzamide ring, Pyrimidine ringContributes to the stability of molecular aggregates. researchgate.net
Hydrophobic Phenyl and pyrimidine ringsInfluences binding to hydrophobic pockets in biological targets. researchgate.net

Conceptual Density Functional Theory (CDFT) for Reactivity and Selectivity Analysis

Conceptual Density Functional Theory (CDFT) serves as a powerful framework for analyzing the chemical reactivity and selectivity of molecules like this compound. mdpi.comnih.gov CDFT provides a set of descriptors that quantify the intrinsic reactivity of a molecule based on its electronic structure. researchgate.netresearchgate.net

Key global reactivity descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons. scielo.br

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. scielo.br

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation. scielo.br

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule. mdpi.com

These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com A smaller HOMO-LUMO energy gap generally implies higher reactivity. nih.gov

Local reactivity, which identifies the most reactive sites within a molecule, is analyzed using descriptors such as:

Fukui Functions (f(r)): Indicate the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net They help in identifying sites susceptible to nucleophilic, electrophilic, and radical attacks. frontiersin.org

Dual Descriptor (Δf(r)): Provides an unambiguous way to distinguish between nucleophilic (Δf(r) < 0) and electrophilic (Δf(r) > 0) attack sites. frontiersin.orgdergipark.org.tr

Parr Functions: Related to the atomic spin density of the radical cation and anion, these functions also help in identifying electrophilic and nucleophilic centers. mdpi.com

DescriptorDefinitionSignificance in Reactivity Analysis
Electronegativity (χ) The negative of the chemical potential.Indicates the direction of electron flow in a reaction. mdpi.com
Chemical Hardness (η) Resistance to change in electron distribution.A harder molecule is less reactive. scielo.br
Chemical Softness (S) The inverse of chemical hardness.A softer molecule is more reactive. scielo.br
Electrophilicity Index (ω) A measure of the energy lowering due to maximal electron flow.Quantifies the electrophilic character of a molecule. mdpi.com
Fukui Function (f(r)) Derivative of the electron density with respect to the number of electrons.Identifies specific atomic sites for nucleophilic, electrophilic, and radical attack. researchgate.net

Charge Distribution Analysis (e.g., Mulliken Atomic Charges, Natural Population Analysis)

Charge distribution analysis is essential for understanding the electrostatic properties of this compound, which in turn influences its reactivity and intermolecular interactions. Methods like Mulliken atomic charges and Natural Population Analysis (NPA) are employed to assign partial charges to each atom in the molecule. researchgate.net

Mulliken Population Analysis is a widely used method due to its computational simplicity. researchgate.net It partitions the total electron density among the atoms in a molecule. The calculated Mulliken atomic charges play a significant role in determining the dipole moment, molecular polarizability, and electronic structure of the molecular system. researchgate.net

Natural Population Analysis (NPA) is another method for calculating atomic charges. NPA charges are generally considered to be more reliable and less dependent on the basis set used in the calculation compared to Mulliken charges.

A computational study on a structurally related compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, provides insights into the expected charge distribution in this compound. scielo.br The analysis revealed that the hydrogen atoms generally carry a positive charge, while the nitrogen and some carbon atoms exhibit negative charges. researchgate.netscielo.br The distribution of these charges creates an electrostatic potential map that identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For example, in a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the MESP map showed an electropositive region around the amino group and an electronegative region around the nitrogen atoms of the thiadiazole ring. acs.org

The following table presents illustrative Mulliken atomic charges for a similar compound, highlighting the expected charge distribution pattern.

Table: Mulliken Atomic Charges for a Structurally Related Compound (Data adapted from a study on (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide) scielo.br

AtomCharge (a.u.)
C1-0.198263
C2-0.138407
N3-0.669865
C4-0.138405
C5-0.198260
N6-0.720230
H70.245281
C8-0.187213
H90.144671

This table is for illustrative purposes and shows the charge distribution on the pyrimidine ring and the bridging nitrogen. The numbering of atoms may not directly correspond to this compound.

This charge distribution is fundamental to understanding the molecule's non-covalent interactions, as discussed in section 4.3.2, and its reactivity, as analyzed by CDFT in section 4.4.

Chemical Reactivity and Transformation Studies of the Benzamide Pyrimidine System

Reaction Mechanisms Involved in Benzamide (B126) Moiety Transformations

The benzamide moiety of the 4-[(pyrimidin-2-yl)amino]benzamide system offers several avenues for chemical transformation, primarily centered on the amide functional group and the aromatic ring. While the amide bond is generally stable, it can be formed or cleaved under specific conditions, and the benzene (B151609) ring can undergo substitution reactions.

The formation of the benzamide linkage is a key synthetic step, often achieved by coupling an appropriate pyrimidine-aniline intermediate with a benzoic acid derivative. A common method involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and Hydroxybenzotriazole (HOBt) to facilitate amidation. Alternatively, the reaction can proceed via an acyl chloride, such as reacting an aniline (B41778) derivative with a benzoyl chloride.

Transformations on the benzamide ring itself have been documented in analogues. For instance, functional groups on the phenyl ring can be readily modified. A common transformation is the reduction of a nitro group to an amino group. This is typically accomplished using reducing agents like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, which selectively reduces the nitro group without affecting the amide or pyrimidine (B1678525) functionalities. acs.org

Furthermore, protecting groups on the benzamide ring, such as methoxy (B1213986) groups, can be removed to yield hydroxyl-substituted benzamides. Boron tribromide (BBr₃) is an effective reagent for this demethylation process, which is typically carried out at low temperatures in a solvent like dichloromethane. acs.org The amide group itself is relatively stable to these conditions, highlighting its robustness. The amide's N-H and carbonyl oxygen are crucial for establishing intermolecular interactions, such as hydrogen bonds, which can influence the molecule's solid-state structure and interactions with biological targets. mdpi.com

Table 1: Selected Transformations of the Benzamide Moiety

Starting MaterialReagent(s)ProductReaction TypeReference
Nitro-substituted benzamideSnCl₂ ⋅ 2H₂O, HClAmino-substituted benzamideNitro group reduction acs.org
Methoxy-substituted benzamideBBr₃, DCMHydroxy-substituted benzamideDemethylation acs.org
4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)aniline3-Nitrobenzoyl chlorideN-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-nitrobenzamideAmide bond formation

Synthetic Transformations and Ring Modifications of the Pyrimidine Nucleus

The pyrimidine nucleus is a cornerstone of the molecule's structure, and its synthesis and subsequent modification are critical for developing derivatives. The construction of the substituted pyrimidine ring is a foundational transformation. Common strategies include the cyclocondensation of a 1,3-dielectrophilic component with a guanidine (B92328) derivative. semanticscholar.org For instance, the reaction of pyridine-3-carboxaldehyde, guanidine carbonate, and ethyl acetoacetate (B1235776) can yield the 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) core.

Another powerful method for modifying the pyrimidine ring is through cross-coupling reactions. The Suzuki-Miyaura coupling, which involves reacting a halogenated pyrimidine (e.g., 2-amino-4-chloropyrimidine) with a boronic acid (e.g., pyridin-3-ylboronic acid) in the presence of a palladium catalyst, is highly effective for introducing aryl or heteroaryl substituents onto the pyrimidine ring. google.com

Once formed, the pyrimidine ring can undergo further transformations. The amino group at the 2-position is a key handle for linking the pyrimidine to the benzamide portion. The reactivity of the pyrimidine ring itself is influenced by its substituents. As a nitrogen-containing heterocycle, it is generally electron-deficient, which can make it susceptible to nucleophilic attack, although this is less common in simple, unsubstituted pyrimidines. scialert.net However, the introduction of activating groups or the formation of N-oxides can enhance its reactivity towards nucleophiles. Various synthetic approaches allow for the preparation of diverse pyrimidine derivatives, including those formed from chalcone (B49325) precursors or through multi-component reactions. semanticscholar.orgscialert.net

Table 2: Key Synthetic Reactions for Pyrimidine Ring Formation and Modification

ReactantsCatalyst/ReagentsProduct TypeReaction Name/TypeReference
Pyridine-3-carboxaldehyde, Guanidine carbonate, Ethyl acetoacetateHeat4-(pyridin-3-yl)pyrimidin-2-amine derivativeBiginelli-like cyclocondensation
2-Amino-4-chloropyrimidine, Pyridin-3-ylboronic acidPd(PPh₃)₄, Na₂CO₃4-(Pyridin-3-yl)pyrimidin-2-amine derivativeSuzuki-Miyaura Coupling
Chalcone, Guanidine hydrochlorideNaOH2-Amino-4,6-disubstituted pyrimidineCondensation semanticscholar.orgscialert.net
Enamidine, OrthoesterToluene/Xylene, HeatTri- or Tetra-substituted pyrimidineCyclocondensation researchgate.net

Cyclization and Formation of Fused Heterocyclic Derivatives

The this compound framework serves as an excellent scaffold for the synthesis of fused heterocyclic systems. The inherent reactivity of the pyrimidine and benzamide moieties, or appended functional groups, can be harnessed to construct bicyclic and polycyclic structures through intramolecular or intermolecular cyclization reactions.

A notable example involves the use of a related benzamide precursor, N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide, to generate fused pyrimidine derivatives. acs.org In one pathway, this compound undergoes diazotization followed by coupling with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate. This sequence leads to the formation of pyrazolo[5,1-c] acs.orgontosight.aitriazine systems, which are fused heterocycles containing the pyrazole (B372694) ring fused to a triazine ring. acs.org

In another significant transformation, the same 5-aminopyrazole benzamide precursor reacts with various reagents to form pyrazolo[1,5-a]pyrimidines. acs.org

Reaction with β-Diketones/Ketoesters: The reaction with acetylacetone (B45752) or ethyl acetoacetate in the presence of a base like piperidine (B6355638) leads to a condensation-cyclization cascade, affording substituted N-(pyrazolo[1,5-a]pyrimidin-2-yl)benzamides. acs.org The mechanism involves the initial reaction of the exocyclic amino group with a carbonyl group, followed by intramolecular cyclization and dehydration.

Reaction with Benzylidene Propanedinitriles: A Michael addition of the exocyclic amino group to the double bond of a benzylidene propanedinitrile, followed by cyclization through the addition of a ring nitrogen to a cyano group, yields highly functionalized N-(5-amino-3,6-dicyanopyrazolo[1,5-a]pyrimidin-2-yl)benzamides. acs.org

These reactions demonstrate the utility of the benzamide-heterocycle system as a building block for creating complex molecular architectures, fusing the initial pyrimidine (or pyrazole) ring with another heterocyclic ring. researchgate.netacs.org

Table 3: Synthesis of Fused Heterocyclic Derivatives from a Benzamide Precursor

PrecursorReactant(s)Fused Heterocyclic ProductReaction ConditionsReference
N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamideDiazotization, then MalononitrileN-(4-Amino-3,8-dicyanopyrazolo[5,1-c] acs.orgontosight.aitriazin-7-yl)benzamide0 °C to stir acs.org
N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamideAcetylacetoneN-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)benzamideReflux, piperidine acs.org
N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamideEthyl acetoacetateN-(3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)benzamideReflux, piperidine acs.org
N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamideBenzylidene propanedinitrileN-(5-Amino-3,6-dicyano-7-phenylpyrazolo[1,5-a]pyrimidin-2-yl)benzamideReflux, piperidine acs.org

Molecular Interactions and Investigated Mechanisms of Action Pre Clinical/in Vitro Research Focus

Protein Kinase Inhibition Studies

The pyrimidine (B1678525) and benzamide (B126) moieties of 4-[(Pyrimidin-2-yl)amino]benzamide are key pharmacophores that enable it to interact with the active sites of numerous protein kinases, which are crucial regulators of cellular processes. researchgate.netgoogle.comsmolecule.com Derivatives of this compound have been extensively investigated for their potential to inhibit various protein kinases, demonstrating a broad spectrum of activity.

Tyrosine Kinase Inhibition

Derivatives of this compound have shown significant inhibitory activity against several receptor tyrosine kinases (RTKs). These enzymes are pivotal in cell signaling pathways that control cell growth, differentiation, and survival. Dysregulation of RTK activity is a common feature in many cancers.

Studies have demonstrated that analogues of this compound can potently inhibit a range of RTKs, including the Bcr-Abl fusion protein, Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and others. For instance, the well-known tyrosine kinase inhibitor Imatinib contains the 4-[(pyrimidin-2-yl)amino]phenyl structure and is a potent inhibitor of Bcr-Abl, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR). researchgate.netmdpi.comnih.gov

Research into novel derivatives has continued to explore their potential against a panel of RTKs. One study investigated a series of compounds with a 4-(aminomethyl)benzamide (B1271630) linker, a modification of the core structure. nih.govresearchgate.net These compounds were tested for their inhibitory activity against eight different RTKs, with several showing potent inhibition. Notably, two analogues demonstrated high potency against EGFR, with 91% and 92% inhibition at a concentration of 10 nM. nih.govresearchgate.net This highlights the potential of the this compound scaffold in designing selective and potent tyrosine kinase inhibitors.

Table 1: Investigated Tyrosine Kinase Targets of this compound Derivatives

Target KinaseSignificance
Bcr-AblOncogenic fusion protein in Chronic Myeloid Leukemia (CML). researchgate.netnih.govresearchgate.net
EGFRInvolved in the growth of many solid tumors. nih.govresearchgate.net
HER-2Overexpressed in a subset of breast cancers. nih.govresearchgate.net
HER-4Plays a role in cell differentiation and survival. nih.govresearchgate.net
IGF1RImplicated in tumor growth and metastasis. nih.govresearchgate.net
KDR (VEGFR-2)A key mediator of angiogenesis. researchgate.netnih.govresearchgate.net
PDGFRaInvolved in cell growth and division. nih.govresearchgate.net
PDGFRbPlays a role in angiogenesis and tumor growth. nih.govresearchgate.net

Histone Deacetylase (HDAC) Inhibition

In addition to kinase inhibition, derivatives of this compound have been identified as potent inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. nih.gov Their dysregulation is implicated in the pathogenesis of cancer, making them an attractive therapeutic target. nih.govtandfonline.com

A notable example is the compound MGCD0103, N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, which is an isotype-selective HDAC inhibitor. nih.govacs.org In vitro studies have shown that MGCD0103 selectively inhibits HDACs 1, 2, and 3 at submicromolar concentrations. acs.org This inhibition leads to an increase in histone acetylation, expression of the p21cip/waf1 protein, cell-cycle arrest, and apoptosis in cancer cells. acs.org

Further research has explored other benzamide-based HDAC inhibitors, demonstrating that the N-(2-aminophenyl)benzamide unit is a key feature for potent inhibition of Class I HDACs. researchgate.netacs.org One study reported a novel series of inhibitors with a chiral oxazoline (B21484) capping group and an N-(2-aminophenyl)benzamide binding unit that showed potent and selective inhibition of HDAC3. acs.org

Table 2: Investigated Histone Deacetylase Targets of this compound Derivatives

Target HDACSignificance
HDAC1A key Class I HDAC involved in transcriptional repression and cell cycle progression. acs.orgresearchgate.netacs.org
HDAC2A Class I HDAC that often forms a complex with HDAC1. acs.orgresearchgate.netacs.org
HDAC3A Class I HDAC with distinct functions from HDAC1/2. acs.orgresearchgate.netacs.org
HDAC6A Class IIb HDAC involved in protein quality control and cell motility. acs.org
HDAC8A Class I HDAC with a unique substrate specificity. researchgate.netacs.org

Cyclin-Dependent Kinase (CDK) Inhibition

The this compound scaffold has also been utilized in the design of inhibitors for cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that are essential for the control of cell cycle progression. nih.govacs.orgthieme-connect.de Their aberrant activity is a hallmark of cancer, making them a prime target for therapeutic intervention. thieme-connect.degoogle.com

While direct inhibition of CDKs by the parent compound this compound is not extensively documented in the provided search results, the aminopyrimidine core is a well-established pharmacophore for CDK inhibition. google.comnih.gov Research has focused on developing derivatives that exhibit potent and selective inhibition of specific CDKs. For example, a new chemotype of CDK2 inhibitors was developed from a compound containing a pyrimidin-2-yl)amino)benzenesulfonamide scaffold, demonstrating the versatility of the aminopyrimidine structure. nih.gov These inhibitors have been shown to reduce the phosphorylation of key cell cycle proteins and induce apoptosis in cancer cells. nih.gov

Table 3: Investigated Cyclin-Dependent Kinase Target of this compound Derivatives

Target CDKSignificance
CDK2Plays a crucial role in the G1/S transition of the cell cycle. acs.orgthieme-connect.denih.gov

Discoidin Domain Receptor (DDR1/DDR2) Inhibition

Discoidin domain receptors (DDRs) are a unique class of receptor tyrosine kinases that are activated by collagen. nih.gov They are implicated in various pathological processes, including cancer progression and inflammation. nih.gov The structural similarity between DDRs and other kinases like Bcr-Abl has led to the discovery that many kinase inhibitors are also effective against DDRs. nih.gov

Research has led to the development of selective DDR1 inhibitors based on a 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide scaffold. nih.gov These compounds demonstrated potent enzymatic inhibition of DDR1 with high selectivity over DDR2, Bcr-Abl, and c-Kit. nih.gov This indicates that the benzamide and pyrimidine-like structures are key to targeting these unique collagen receptors.

Table 4: Investigated Discoidin Domain Receptor Targets of this compound Derivatives

Target ReceptorSignificance
DDR1Implicated in cancer cell invasion, adhesion, and tumorigenicity. nih.govnih.gov
DDR2Involved in tissue remodeling and fibrosis. nih.govnih.gov

Receptor Interaction Investigations

Beyond enzyme inhibition, derivatives of this compound have been explored for their ability to interact with other important cellular receptors.

Metabotropic Glutamate (B1630785) Receptor Subtype 1 (mGluR1) Ligand Research

Metabotropic glutamate receptor subtype 1 (mGluR1) is a G-protein coupled receptor that plays a significant role in the central nervous system. nih.govnih.govsnmjournals.org It is a target for the development of therapeutics for various neurological and psychiatric disorders.

Radiolabeled ligands based on the this compound structure have been developed for positron emission tomography (PET) imaging of mGluR1 in the brain. nih.govresearchgate.netacs.org For example, [¹⁸F]FITM and [¹¹C]ITDM are PET ligands that have shown high affinity and selectivity for mGluR1. nih.govnih.gov These tools are invaluable for studying the distribution and density of mGluR1 in the brain and for assessing the receptor occupancy of potential drug candidates. nih.govnih.gov

Table 5: Investigated Receptor Target of this compound Derivatives

Target ReceptorSignificance
mGluR1A key receptor in the central nervous system involved in synaptic plasticity and neuronal excitability. nih.govnih.govsnmjournals.org

Table of Compound Names

Research into Neurotransmitter Receptor Antagonism

Derivatives of this compound have been explored for their potential to act as antagonists at various neurotransmitter receptors, with a notable focus on metabotropic glutamate receptors (mGluRs). These receptors are implicated in a wide range of neurological and psychiatric disorders.

One area of investigation has been the development of radioligands for positron emission tomography (PET) imaging of mGluR1. For instance, a derivative known as [¹⁸F]FIMX, which is 4-fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide, was identified as a promising candidate for imaging mGluR1 in the brain. In preclinical studies with rhesus monkeys, [¹⁸F]FIMX demonstrated high brain uptake and specific, reversible binding to mGluR1, indicating its potential as a tool for studying neuropsychiatric conditions and for use in drug development.

Another related compound, [¹¹C]ITMM (N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-4-[¹¹C]methoxy-N-methyl-benzamide), also a negative allosteric modulator of mGluR1, showed specific binding in the rat brain, with the highest concentrations observed in the cerebellum and striatum. These findings underscore the potential of the this compound scaffold to generate compounds that interact with neurotransmitter systems, although direct evidence for the parent compound is lacking.

Table 1: Investigated Derivatives of this compound with Neurotransmitter Receptor Activity

Compound NameReceptor TargetInvestigated UseKey Findings (Preclinical/In Vitro)
[¹⁸F]FIMXmGluR1PET Imaging RadioligandHigh brain uptake and specific, reversible binding in rhesus monkeys.
[¹¹C]ITMMmGluR1PET Imaging RadioligandSpecific binding observed in rat brain, particularly in the cerebellum and striatum.

Enzyme Activity Modulation and Inhibition Mechanisms

A significant body of research has focused on the derivatives of this compound as modulators and inhibitors of various enzymes, particularly protein kinases, which are crucial in cellular signaling pathways and are often dysregulated in diseases like cancer.

Several studies have synthesized and evaluated derivatives as inhibitors of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). For example, a series of 4-(aminomethyl)benzamide derivatives were shown to inhibit VEGFR2 and PDGFRα, with some compounds exhibiting inhibitory activity in the nanomolar range. Molecular docking studies suggested that these compounds bind to the ATP-binding site of the kinases.

Other research has focused on Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer development. Diaminopyrimidine derivatives based on the this compound scaffold have been designed as FAK inhibitors, with some compounds showing potent activity against cancer cell lines with high FAK expression.

Furthermore, derivatives have been investigated as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs), enzymes involved in cancer progression. One such derivative demonstrated potent inhibitory activity against both ALK and HDAC1, leading to apoptosis and cell cycle arrest in cancer cells.

The antagonist activity of certain derivatives extends to the retinoid X receptor alpha (RXRα), a nuclear receptor involved in cancer development. A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were found to act as RXRα antagonists, inducing apoptosis in cancer cells.

Table 2: Enzyme Inhibition by Derivatives of this compound

Derivative ClassEnzyme Target(s)Therapeutic AreaKey Findings (Preclinical/In Vitro)
4-(Aminomethyl)benzamidesVEGFR2, PDGFRαCancerPotent inhibitory activity in the nanomolar range.
DiaminopyrimidinesFAKCancerPotent activity against cancer cells with high FAK expression.
2,4-PyrimidinediaminesALK, HDAC1CancerDual inhibition leading to apoptosis and cell cycle arrest.
(4/3-(Pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamides/carbothioamidesRXRαCancerActed as antagonists, inducing apoptosis in cancer cells.

DNA Binding Potentials and Interactions

For instance, certain benzimidazole (B57391) derivatives have been shown to bind to the minor groove of DNA, particularly at GC-rich sequences. This binding can lead to the inhibition of DNA synthesis and cell proliferation. The addition of a benzimidazole moiety to other structures has been shown to enhance DNA binding affinity and cytotoxic effects. While these findings are for a different heterocyclic system, they highlight the potential for aromatic, planar molecules with hydrogen bonding capabilities to interact with DNA. The pyrimidine and benzamide moieties of this compound could potentially participate in such interactions, although this remains to be experimentally verified for the parent compound.

It is important to note that the majority of anticancer derivatives based on the this compound scaffold exert their effects through enzyme inhibition rather than direct DNA binding.

Research Applications and Potential As Chemical Probes or Scaffolds

Development of Enzyme Inhibitors and Modulators for Research Applications

The 4-[(pyrimidin-2-yl)amino]benzamide scaffold is a prominent feature in the design of various enzyme inhibitors and modulators, particularly in the field of oncology and neurodegenerative disease research.

Derivatives of this compound have been investigated as potent inhibitors of several protein kinases. For instance, N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, also known as nilotinib, is a second-generation Bcr-Abl tyrosine kinase inhibitor. google.com Another example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), is an orally active and isotype-selective histone deacetylase (HDAC) inhibitor that shows promise as an anticancer drug. acs.org This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, leading to cancer cell proliferation blockage, histone acetylation, and apoptosis. acs.org

The flexibility of the 4-(aminomethyl)benzamide (B1271630) linker has been explored to design specific type II protein kinase inhibitors that can overcome steric hindrance and bind effectively to the active site of mutant kinases like the T315I-mutant Abl. nih.gov Furthermore, oxazolo[5,4-d]pyrimidine (B1261902) derivatives have shown inhibitory activity against Human Umbilical Vein Endothelial Cell (HUVEC) proliferation, with compounds like N-(4-{[2-(4-chlorophenyl)-5-methyloxazolo[5,4-d]-pyrimidin-7-yl]amino}phenyl)benzamide demonstrating significant anti-angiogenic potential. mdpi.com

The JAK/STAT signaling pathway is another area of interest, with 4-aryl-2-amino-pyrimidines being investigated as inhibitors of JAK-2 activity. google.com Inhibition of this pathway has shown anti-proliferative and pro-apoptotic effects in tumor cells. google.com

The following table summarizes the inhibitory activities of some this compound derivatives:

Compound NameTarget Enzyme/PathwayApplication
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Nilotinib)Bcr-Abl tyrosine kinaseAnticancer Research
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103)Histone Deacetylases (HDACs) 1-3, 11Anticancer Research
N-(4-{[2-(4-chlorophenyl)-5-methyloxazolo[5,4-d]-pyrimidin-7-yl]amino}phenyl)benzamideHUVEC proliferationAnti-angiogenic Research
4-aryl-2-amino-pyrimidinesJAK-2Anticancer Research

Utilization as Building Blocks and Scaffolds for Novel Bioactive Compound Synthesis

The this compound core structure serves as a valuable building block for the synthesis of a diverse array of novel bioactive compounds. Its chemical versatility allows for modifications at multiple positions, leading to the generation of libraries of compounds with varied pharmacological properties.

The pyrimidine (B1678525) ring, a key component of the scaffold, is a common feature in many biologically active molecules. bohrium.com The amino and benzamide (B126) moieties provide sites for further chemical reactions, enabling the attachment of different functional groups to modulate the compound's activity and properties. For example, the synthesis of 4-(1H-Benzimidazol-2-yl)-N-{3-[(pyrimidin-2-yl)amino]phenyl}benzamides has been explored for potential protein kinase inhibitory activity. researchgate.net

The 4-aminopyridine (B3432731) benzamide scaffold has been optimized through structure-based design to develop potent and selective TYK2 inhibitors. nih.gov This involves modifications such as the introduction of 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide groups to enhance potency and selectivity. nih.gov

Furthermore, the this compound framework is utilized in the synthesis of fused heterocyclic systems, which often exhibit interesting biological activities. For instance, it has been used to create pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] bohrium.combohrium.comekb.egtriazines, some of which have shown significant antiviral activity. nih.gov

Application in Positron Emission Tomography (PET) Ligand Development

Derivatives of this compound have found significant application in the development of ligands for Positron Emission Tomography (PET), a non-invasive imaging technique used to visualize and measure metabolic processes in the body. These radiolabeled compounds are designed to target specific receptors or enzymes, allowing for their in vivo quantification and distribution mapping.

A notable application is in the imaging of metabotropic glutamate (B1630785) receptor 1 (mGluR1), which is implicated in various neuropsychiatric disorders and is a target for drug development. nih.gov Several fluorinated and carbon-11 (B1219553) labeled benzamide derivatives have been synthesized and evaluated as PET radioligands for mGluR1.

For example, [18F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([18F]FIMX) has been identified as a promising PET radioligand for imaging brain mGluR1 due to its favorable properties. researchgate.net Its carbon-11 labeled counterpart, [11C]FIMX, has also been developed to allow for same-day baseline and challenge PET studies. nih.gov

Other derivatives, such as 4-halogeno-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-[(11)C]methylbenzamide, have been developed as PET tracers for imaging mGlu1 receptor in melanoma. nih.gov These tracers have shown high uptake in target tumors and low uptake in non-target tissues. nih.gov

The development of these PET ligands is crucial for understanding the role of mGluR1 in disease and for the development of new therapeutic interventions.

The following table highlights some of the PET ligands derived from the this compound scaffold:

RadioligandTargetApplication
[18F]FIMXmGluR1Brain Imaging
[11C]FIMXmGluR1Brain Imaging
[11C]4-halogeno-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamidemGlu1 ReceptorMelanoma Imaging

Evaluation in Corrosion Inhibition Research

Pyrimidine derivatives, including those based on the this compound structure, have been extensively studied for their potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. ekb.egacademicjournals.orgfrontiersin.org The effectiveness of these compounds is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and other functional groups in their molecular structure, which facilitate their adsorption onto the metal surface, forming a protective film that inhibits the corrosion process. academicjournals.org

The inhibition efficiency of these compounds is influenced by several factors, including the inhibitor concentration, temperature, and the nature of the corrosive medium. academicjournals.orgdntb.gov.ua Studies have shown that the adsorption of pyrimidine derivatives on metal surfaces can involve both physisorption and chemisorption mechanisms and often follows the Langmuir adsorption isotherm. bohrium.comdntb.gov.ua

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy are commonly used to evaluate the performance of these inhibitors. bohrium.comfrontiersin.org These studies have revealed that many pyrimidine derivatives act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. bohrium.com

For instance, imidazo[1,2-a]pyrimidine (B1208166) derivatives have demonstrated excellent inhibition performance for mild steel in hydrochloric acid solution, with inhibition efficiencies reaching over 90% at low concentrations. frontiersin.org Similarly, other pyrimidine derivatives have shown high inhibition efficiency for copper in nitric acid. dntb.gov.ua Theoretical studies using quantum chemical calculations have also been employed to correlate the molecular structure of these compounds with their inhibition efficiency. semanticscholar.org

Exploration in Agricultural Chemistry for Agrochemical Development

The this compound scaffold and its derivatives have been explored for their potential applications in agricultural chemistry, particularly in the development of new agrochemicals such as herbicides and insecticides.

For example, N-(4,6-dichloropyrimidine-2-yl)benzamide has been synthesized and evaluated for its herbicide safener activity, showing potential to protect rice from injury caused by certain herbicides. mdpi.com The introduction of an amide group between the pyrimidine and phenyl rings is a key structural feature in this context. mdpi.com

The biological activity of these compounds is closely related to their chemical structure. The pyrimidine ring is a common feature in many pesticides, and the benzamide moiety can be modified to enhance activity and selectivity. mdpi.com While specific examples directly linking this compound to herbicidal or insecticidal properties are part of ongoing research, the broader class of pyrimidine derivatives has shown promise in this area.

Use in Impurity Synthesis and Characterization for Pharmaceutical Research Standards

In pharmaceutical research and development, the synthesis and characterization of potential impurities are crucial for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). The this compound structure is a core component of several important drugs, and as such, its derivatives are often synthesized as reference standards for impurities that may arise during the manufacturing process.

For example, in the synthesis of the anticancer drug imatinib, which contains a related N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide core, various process-related impurities have been identified and synthesized. ijnrd.org These include compounds like 4-Methyl-N3-[4-(pyrimidin-2-yl] benzene-1, 3-diamine. ijnrd.org

Similarly, impurities related to nilotinib, another tyrosine kinase inhibitor, have been synthesized for use as reference standards. simsonpharma.com The synthesis of these impurities allows for the development of analytical methods to detect and quantify their presence in the final drug product, ensuring that they are below the acceptable limits set by regulatory authorities.

Future Research Directions for this compound

The scientific inquiry into this compound and its derivatives continues to evolve, driven by its versatile chemical structure and promising biological activities. Future research is poised to delve deeper into its therapeutic potential and expand its applications through a multi-faceted approach, encompassing advanced structure-activity relationship studies, refined computational modeling, exploration of novel molecular architectures, identification of new biological targets, and the development of innovative analytical techniques.

Q & A

Basic: What are the key steps for synthesizing 4-[(Pyrimidin-2-yl)amino]benzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a pyrimidine derivative (e.g., 2-aminopyrimidine) with a benzoyl chloride under nucleophilic acyl substitution. Critical steps include:

  • Amine Activation : The pyrimidinyl amine is reacted with a base (e.g., triethylamine) to enhance nucleophilicity .
  • Coupling Reaction : 4-Carboxybenzoyl chloride is introduced under anhydrous conditions (e.g., THF, 0–5°C) to minimize hydrolysis .
  • Purification : Column chromatography (chloroform:methanol, 3:1) isolates the product, followed by crystallization .
    Optimization focuses on solvent choice (polar aprotic solvents improve yield), temperature control (prevents side reactions), and stoichiometric ratios (excess benzoyl chloride drives completion) .

Advanced: How can factorial design optimize reaction conditions for high-yield synthesis?

A 2³ factorial design evaluates three factors: solvent polarity , temperature , and molar ratio . For example:

FactorLow (-1)High (+1)
SolventTHFDMF
Temp.0°C25°C
Ratio1:11:1.5
Response surface methodology identifies DMF at 15°C with a 1:1.2 ratio as optimal, increasing yield from 60% to 85% by enhancing solubility and reaction kinetics .

Basic: What analytical techniques validate the structure and purity of this compound?

  • NMR : ¹H NMR confirms the pyrimidine NH (δ 8.2–8.5 ppm) and benzamide carbonyl (δ 165–170 ppm) .
  • HPLC : Purity >97% is achieved using a C18 column (acetonitrile:water, 70:30) with UV detection at 254 nm .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 241.1 .

Advanced: How do hyphenated techniques (e.g., LC-MS/MS) resolve co-eluting impurities in HPLC analysis?

LC-MS/MS combines chromatographic separation with tandem MS to differentiate impurities. For example, a minor peak at m/z 257.1 corresponds to an oxidized byproduct (pyrimidine N-oxide), resolved using a gradient elution (5–95% acetonitrile over 20 min) and collision-induced dissociation .

Basic: What in vitro assays assess the compound’s biological activity, and how are false positives mitigated?

  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR) use fluorescence polarization with ATP-competitive probes .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth reduce false positives via positive controls (e.g., ciprofloxacin) and replicate plating .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Pyrimidine Ring : Replacing the NH group with a methyl (e.g., 4-[(4-methylpyrimidin-2-yl)amino]benzamide) reduces metabolic degradation but lowers solubility .
  • Benzamide Substituents : Adding a trifluoromethyl group at the para position increases lipophilicity (logP from 1.2 to 2.8) and target binding affinity .

Advanced: How do conflicting solubility data in DMSO and PBS arise, and how are they resolved?

Discrepancies arise from aggregation in PBS (pH 7.4) vs. monomeric dispersion in DMSO. Solutions:

  • Dynamic Light Scattering (DLS) : Confirms nanoparticle formation (>100 nm aggregates in PBS) .
  • Co-solvent Systems : Use 10% DMSO in PBS to maintain solubility without denaturing proteins .

Advanced: What computational strategies predict metabolic stability of derivatives?

  • Docking Simulations : AutoDock Vina models interactions with CYP3A4, identifying vulnerable sites (e.g., pyrimidine NH for oxidation) .
  • ADMET Predictors : QikProp calculates metabolic rate constants (e.g., t₁/₂ = 2.1 h) and flags hepatotoxic metabolites .

Basic: How is regioselectivity achieved in pyrimidine substitution reactions?

Electron-donating groups (e.g., -NH₂) direct electrophiles to the para position via resonance stabilization. For example, nitration of 2-aminopyrimidine yields 4-nitro-2-aminopyrimidine exclusively .

Advanced: What forced degradation studies confirm stability under ICH guidelines?

  • Acidic Hydrolysis (0.1M HCl, 70°C): Degrades the benzamide bond (t₁/₂ = 8 h).
  • Oxidative Stress (3% H₂O₂): Forms sulfoxide derivatives on the pyrimidine ring.
  • Photolysis (ICH Q1B): No degradation under UV light (λ = 320–400 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.